molecular formula C4H7NO5 B8814793 beta-Hydroxyaspartic acid CAS No. 81601-40-3

beta-Hydroxyaspartic acid

Cat. No. B8814793
CAS RN: 81601-40-3
M. Wt: 149.10 g/mol
InChI Key: YYLQUHNPNCGKJQ-PIKHSQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-L-aspartic acid is a 3-hydroxyaspartic acid that has S configuration at the carbon bearing the amino group. It is a 3-hydroxyaspartic acid, a L-aspartic acid derivative and a non-proteinogenic L-alpha-amino acid. It is an enantiomer of a 3-hydroxy-D-aspartic acid.

properties

CAS RN

81601-40-3

Product Name

beta-Hydroxyaspartic acid

Molecular Formula

C4H7NO5

Molecular Weight

149.10 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxybutanedioic acid

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2?/m0/s1

InChI Key

YYLQUHNPNCGKJQ-PIKHSQJKSA-N

Isomeric SMILES

[C@H](C(C(=O)O)O)(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Hydroxyaspartic acid
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beta-Hydroxyaspartic acid
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beta-Hydroxyaspartic acid
Reactant of Route 4
beta-Hydroxyaspartic acid
Reactant of Route 5
beta-Hydroxyaspartic acid
Reactant of Route 6
beta-Hydroxyaspartic acid

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